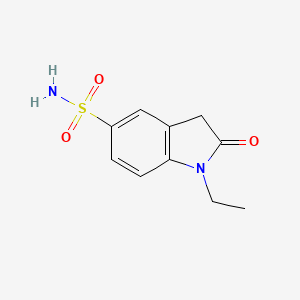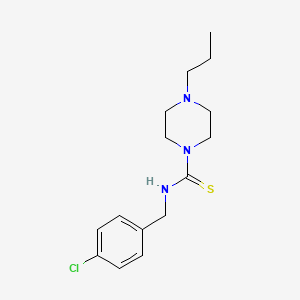![molecular formula C12H14Cl3NO B5870627 1-[2-(2,4,6-trichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5870627.png)
1-[2-(2,4,6-trichlorophenoxy)ethyl]pyrrolidine
Descripción general
Descripción
1-[2-(2,4,6-trichlorophenoxy)ethyl]pyrrolidine is a useful research compound. Its molecular formula is C12H14Cl3NO and its molecular weight is 294.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.014097 g/mol and the complexity rating of the compound is 224. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hybrid Ligands and Complexes
- A study by Singh et al. (2003) explored hybrid ligands involving pyrrolidine rings, specifically looking at reactions of (2-chloroethyl)pyrrolidine with various compounds to form ligands that were then used to synthesize palladium(II) and mercury(II) complexes. This demonstrates potential applications in organometallic chemistry (Singh et al., 2003).
Microwave-Assisted Synthesis
- The microwave-assisted synthesis of certain pyrrolidine derivatives was reported by Vargas et al. (2012). This method is an efficient alternative to conventional thermal heating, suggesting its utility in facilitating quicker and more efficient chemical synthesis processes (Vargas et al., 2012).
Molecular Docking and Screening
- Flefel et al. (2018) conducted molecular docking and in vitro screenings of newly synthesized compounds involving pyrrolidine derivatives. These compounds demonstrated antimicrobial and antioxidant activity, indicating their potential use in pharmaceutical applications (Flefel et al., 2018).
Pyrrolidines in Organic Chemistry
- Żmigrodzka et al. (2022) studied the synthesis of pyrrolidines in a specific type of chemical reaction. Their findings highlight the importance of pyrrolidines in various industrial applications, such as in the production of dyes or agrochemical substances (Żmigrodzka et al., 2022).
Quantum Chemical Investigation
- Bouklah et al. (2012) performed a quantum chemical investigation of molecular properties of substituted pyrrolidinones. This research contributes to the understanding of the electronic properties of these compounds, which is crucial for various scientific and industrial applications (Bouklah et al., 2012).
Synthesis and Luminescent Properties
- Research by Fan et al. (2004) on the synthesis and luminescent properties of certain cadmium(II) complexes involving pyrrolidine derivatives indicates potential applications in materials science, particularly in the development of luminescent materials (Fan et al., 2004).
Propiedades
IUPAC Name |
1-[2-(2,4,6-trichlorophenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3NO/c13-9-7-10(14)12(11(15)8-9)17-6-5-16-3-1-2-4-16/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMOTCMNPVSGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=C(C=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[benzyl(2-methylbenzyl)amino]ethanol](/img/structure/B5870562.png)
![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5870568.png)
![(cyclopropylmethyl)[4-(diethylamino)benzyl]propylamine](/img/structure/B5870576.png)

![methyl 3-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5870603.png)
![N-(4-methylphenyl)-2-[(2-methyl-4-quinazolinyl)thio]acetamide](/img/structure/B5870605.png)

![N-(2-ethyl-6-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5870615.png)


![N-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5870635.png)


